4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
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Overview
Description
“4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine” is a complex organic compound. The name suggests it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), amidine (a functional group consisting of a nitrogen atom connected to two carbon atoms and one hydrogen atom), and a phenyl group (a six-membered carbon ring) substituted with two trifluoromethyl groups (a carbon atom bonded to three fluorine atoms) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized using the click chemistry approach . Another method involved the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines .
Scientific Research Applications
Synthesis and Polymer Development
A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in the preparation of fluorinated polyamides. These polymers are amorphous, readily soluble in organic solvents, and can be cast into transparent, flexible, and strong films. They exhibit high thermal stability, low dielectric constants, and high transparency, making them suitable for advanced microelectronics and other high-performance applications (Liu et al., 2013).
Material Properties
The resulting polymers from the synthesis have glass transition temperatures between 280 and 318°C, weight loss temperatures ranging from 485°C to 516°C, and char yields at 800°C higher than 50% in nitrogen. Their electrical and optical properties make them ideal for use in the electronics industry, particularly for components requiring low dielectric constants and high thermal stability. The polymers' solubility in common organic solvents facilitates their processing into films or coatings for various applications (Liu et al., 2013).
Future Directions
While specific future directions for “4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine” are not available, research into similar compounds continues to be a topic of interest. For instance, the ortho-substituent effect on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines has been studied .
Properties
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-9(10(6-8)14(18,19)20)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQBAJVOOYAWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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